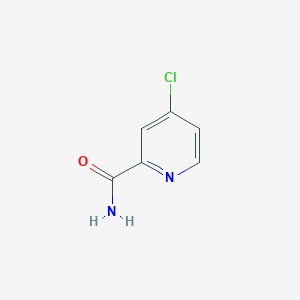

4-Chloropyridine-2-carboxamide

Vue d'ensemble

Description

4-Chloropyridine-2-carboxamide (4-Cl-Pyr-2-Cbz) is an important organic compound that has a wide range of applications in research, industry, and medicine. This compound is a versatile building block for the synthesis of various compounds, such as pharmaceuticals and agrochemicals. It is also used as a starting material in the synthesis of other organic compounds, such as amines and amides. 4-Cl-Pyr-2-Cbz is a colorless, crystalline solid with a melting point of 91-93°C. It is soluble in most organic solvents, such as water, ethanol, and methanol.

Applications De Recherche Scientifique

Recherche pharmaceutique

4-Chloropyridine-2-carboxamide : est un intermédiaire précieux dans la recherche pharmaceutique. Il a été étudié pour son potentiel en tant qu’inhibiteur de l’uréase, ce qui est important dans le développement de traitements pour les maladies causées par les bactéries uréolytiques, telles que le cancer gastrique et duodénal . Les dérivés du composé ont montré des résultats prometteurs pour inhiber l’activité de l’uréase, ce qui est crucial pour la survie de certaines bactéries pathogènes.

Applications en biochimie

En biochimie, This compound sert de composant de base pour la synthèse de divers composés biochimiques. Son rôle dans la synthèse des inhibiteurs enzymatiques est particulièrement remarquable. Ces inhibiteurs peuvent être utilisés pour étudier la fonction et la régulation des enzymes, ce qui est essentiel pour comprendre les processus biologiques et concevoir des médicaments .

Recherche agricole

Les dérivés du composé sont en cours d’investigation pour leur utilisation en agriculture, en particulier en tant qu’inhibiteurs de l’uréase. Cette application est cruciale pour réduire la perte d’engrais azotés dans le sol, améliorer le rendement des cultures et minimiser l’impact environnemental .

Science des matériaux

This compound : est utilisé dans la science des matériaux pour le développement de nouveaux matériaux avec des applications potentielles dans diverses industries. Ses propriétés peuvent être exploitées pour créer des polymères et des revêtements avancés qui offrent des performances et une durabilité améliorées .

Sciences de l’environnement

En sciences de l’environnement, la recherche portant sur This compound se concentre sur sa dégradation et l’impact environnemental de ses dérivés. Comprendre son comportement dans l’environnement est essentiel pour évaluer son empreinte écologique et développer des méthodes d’élimination plus sûres .

Chimie analytique

Ce composé est utilisé en chimie analytique comme matériau standard ou de référence en chromatographie et en spectroscopie. Ses propriétés bien définies permettent une calibration précise des instruments et une validation des méthodes analytiques .

Safety and Hazards

Mécanisme D'action

Target of Action

4-Chloropyridine-2-carboxamide is a pyrimidine derivative . Pyrimidines are known to display a range of pharmacological effects including anti-inflammatory . The primary targets of pyrimidine-based anti-inflammatory agents are the COX-1 and COX-2 enzymes .

Mode of Action

The mechanism of action of pyrimidine-based anti-inflammatory agents, such as this compound, is associated with the inhibition of prostaglandin E2 (PGE2) generated by COX enzymes . Like other non-steroidal anti-inflammatory drugs (NSAIDs), these agents function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of PGE2 .

Biochemical Pathways

The inhibition of COX enzymes and the subsequent reduction in PGE2 production affect the inflammatory response in the body . PGE2 is a vital inflammatory mediator, and its reduction can lead to a decrease in inflammation and associated symptoms .

Pharmacokinetics

It is known that the compound is a solid at room temperature , and its solubility in various solvents may affect its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its anti-inflammatory properties . By inhibiting the production of PGE2, an important mediator of inflammation, this compound can potentially reduce inflammation and associated symptoms .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of this compound include temperature and storage conditions . The compound should be stored in a dry, ventilated, and dark place . It is also important to handle the compound with care to avoid skin and eye irritation .

Analyse Biochimique

Biochemical Properties

The available data does not provide specific information about the enzymes, proteins, and other biomolecules it interacts with .

Cellular Effects

There is no available data on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

There is no available data on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is no available data on the changes in the effects of 4-Chloropyridine-2-carboxamide over time in laboratory settings, including any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

There is no available data on how the effects of this compound vary with different dosages in animal models .

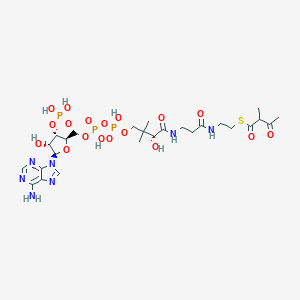

Metabolic Pathways

There is no available data on the metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with .

Transport and Distribution

There is no available data on how this compound is transported and distributed within cells and tissues .

Subcellular Localization

There is no available data on the subcellular localization of this compound and any effects on its activity or function .

Propriétés

IUPAC Name |

4-chloropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c7-4-1-2-9-5(3-4)6(8)10/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHHOUUTBZSYJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90307535 | |

| Record name | 4-Chloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99586-65-9 | |

| Record name | 4-Chloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloropyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

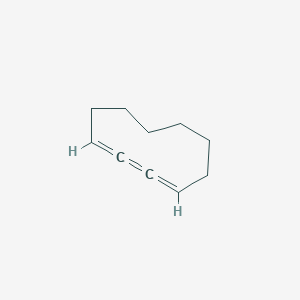

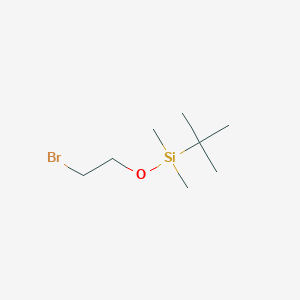

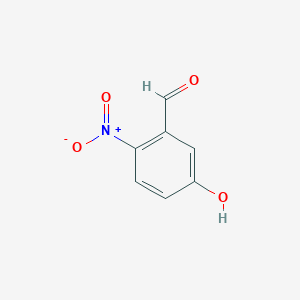

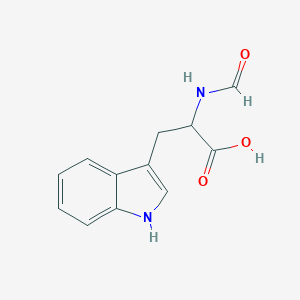

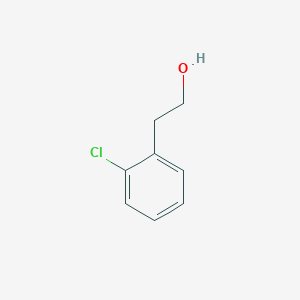

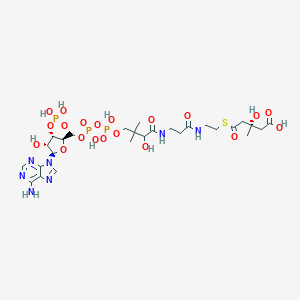

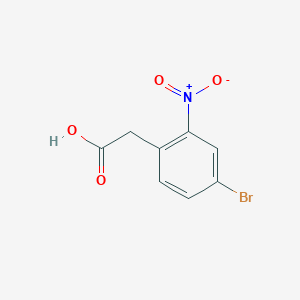

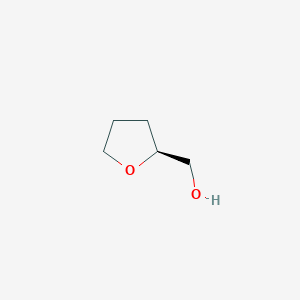

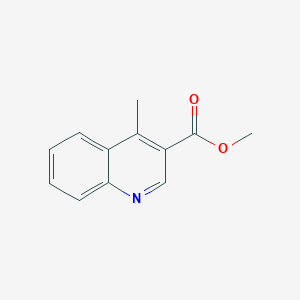

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

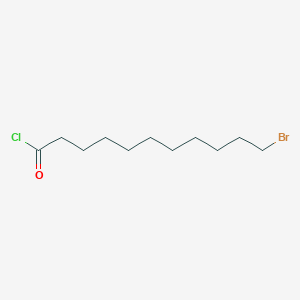

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

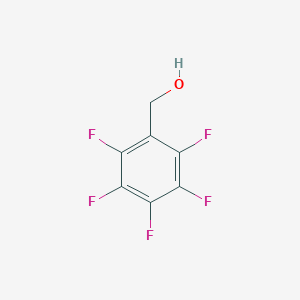

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can computational chemistry predict the effectiveness of corrosion inhibitors derived from 4-Chloropyridine-2-carboxamide?

A2: While this compound itself is not a corrosion inhibitor, research suggests that molecules with similar structures, like 4-methyl-2-aminopyridine-4-carboxylate, demonstrate potential as corrosion inhibitors []. Computational chemistry, particularly Density Functional Theory (DFT), can be used to predict the effectiveness of these compounds. By analyzing quantum chemical parameters like EHOMO (energy of the highest occupied molecular orbital), ELUMO (energy of the lowest unoccupied molecular orbital), energy gap (ΔE), hardness (η), and softness (σ), researchers can estimate the corrosion inhibition potential of various derivatives []. For instance, molecules with higher EHOMO, lower ELUMO, and a smaller energy gap tend to exhibit better inhibition properties []. This computational approach allows for the screening and design of more effective corrosion inhibitors based on structural similarities to this compound and its derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.